N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]benzamide
Overview
Description
WAY-273972 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its efficacy in biological systems and its ability to interact with specific molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-273972 involves multiple steps, starting from readily available starting materials. The process typically includes:
Step 1: Formation of an intermediate compound through a series of reactions involving reagents such as dichloromethane and methanol.
Step 2: Further modification of the intermediate compound using hydroxypropyl methylcellulose and pluronic F-127.
Step 3: Final crystallization and purification steps to obtain the pure compound.
Industrial Production Methods: Industrial production of WAY-273972 follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: for the initial synthesis steps.
Supercritical fluid crystallization equipment: for the final purification and crystallization steps.
Chemical Reactions Analysis
Types of Reactions: WAY-273972 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may yield hydrogenated derivatives .
Scientific Research Applications
WAY-273972 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating various diseases and conditions.
Industry: Utilized in the production of specialized materials and compounds
Mechanism of Action
The mechanism of action of WAY-273972 involves its interaction with specific molecular targets. It binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action include:
Inhibition of specific enzymes: This leads to the modulation of biochemical pathways.
Interaction with receptors: This affects cellular signaling and function
Comparison with Similar Compounds
WAY-273972 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-639872: Known for its high specificity and stability under physiological conditions.
WAY-271999: A customized synthesis product with unique properties.
Uniqueness of WAY-273972:
Specificity: WAY-273972 has a high level of specificity for its molecular targets.
Stability: It maintains stability under various conditions, making it suitable for diverse applications.
Properties
IUPAC Name |
N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-3-13-22-17-12-8-7-11-16(17)21-18(22)14(2)20-19(23)15-9-5-4-6-10-15/h3-12,14H,1,13H2,2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDCXCATBQHMRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC=C)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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